Cas no 302-33-0 (Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester)

302-33-0 structure
Produktname:Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester
Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester
- 2-(Diethylamino)ethyl 2,2-diphenylpentanoate
- 2,2-Diphenylvaleric acid 2-(diethylamino)ethyl ester
- 2-Diethylaminoethyl propyldiphenylacetate
- 2-Diethylaminoethyl-2,2-diphenylvalerate
- Acetic acid, propyldiphenyl-, 2-(diethylamino)ethyl ester
- AV 54315
- BCTB
- Benzeneacetic acid, α-phenyl-α-propyl-, 2-(diethylamino)ethyl ester
- Ethyl aprofen
- HL 8727
- SK-525-A
- SKF-525-A
- Valeric acid, 2,2-diphenyl-, 2-(diethylamino)ethyl ester
- BSPBio_002783
- 4-09-00-02566 (Beilstein Handbook Reference)
- BRN 2478573
- 302-33-0
- 2,2-Diphenylpentansaeure-2-diethylaminoethylester
- Proadifen hydrochloride (Salt/Mix)
- Prestwick2_000778
- SBI-0050881.P003
- NSC-39690 (Salt/Mix)
- A510CA4CBT
- 2-Diethylaminoethyl .alpha.,.alpha.-diphenyl valerate hydrochloride
- AB00053629_11
- NSC39690
- KBio2_004535
- Spectrum4_000328
- 2-(DIETHYLAMINO)ETHYL-2,2-DIPHENYLVALERATE
- KBio2_001967
- Prestwick3_000778
- BRD-K46317332-003-10-3
- BRD-K46317332-003-05-3
- NCGC00015799-04
- SCHEMBL122630
- DivK1c_000737
- AB00053629
- Spectrum2_000924
- Lopac-P-1061
- NCGC00015799-02
- NCGC00162290-01
- proadifen
- Q7246819
- SDCCGSBI-0050881.P004
- KBio1_000737
- KBio2_007103
- CAS-62-68-0
- CCG-204988
- 2-Benzhydryl-pentanoic acid 2-diethylamino-ethyl ester
- Spectrum5_001164
- KBioSS_001967
- DTXSID2048452
- KBio3_002283
- BSPBio_000856
- SPBio_000828
- NCGC00015799-11
- BRD-K46317332-003-06-1
- Proadifen [INN]
- Prestwick1_000778
- UNII-A510CA4CBT
- NS00015025
- NCGC00015799-03
- KBioGR_000675
- HSCI1_000231
- Proadifene [INN-French]
- Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-, 2-(diethylamino)ethyl ester
- SNTQPLDRUZOSDP-UHFFFAOYSA-N
- NSC170997
- 5171 RP (Salt/Mix)
- Benzeneacetic acid, alpha-phenyl-alpha-propyl-, 2-(diethylamino)ethyl ester
- Proadifeno [INN-Spanish]
- CHEBI:92811
- IDI1_000737
- AI3-22951
- AKOS003658590
- SKF-525-A (Salt/Mix)
- 2-(Diethylamino)ethyl 2,2-diphenylvalerate hydrochloride
- NCGC00015799-01
- 2-diethylaminoethyl 2,2-diphenylpentanoate
- CHEMBL282567
- BDBM50017716
- 2,2-Diphenyl-pentanoic acid 2-diethylamino-ethyl ester
- CCRIS 7248
- Lopac0_000906
- Prestwick0_000778
- 2-(Diethylamino)ethyl 2,2-diphenylpentanoate #
- Spectrum_001487
- NINDS_000737
- Spectrum3_001172
- RP 5171 (Salt/Mix)
- BPBio1_000942
- AB00053629_10
- SPBio_002795
- Proadifenum [INN-Latin]
- BRD-K46317332-003-17-8
- Proadifene
- Valeric acid, 2,2-diphenyl-, 2-(diethylamino)ethyl ester (8CI)
- Proadifeno
- Proadifene (INN-French)
- BRD-K46317332-003-16-0
- BRD-K46317332-003-18-6
- Proadifeno (INN-Spanish)
- Acetate, Diethylaminoethyldiphenylpropyl
- Benzeneacetic acid, alpha-phenyl-alpha-propyl-, 2-(diethylamino)ethyl ester (9CI)
- STK049476
- Proadifenum (INN-Latin)
- DTXCID8028426
- Proadifenum
-
- Inchi: InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3
- InChI-Schlüssel: SNTQPLDRUZOSDP-UHFFFAOYSA-N
- Lächelt: CCN(CCOC(C(C1C=CC=CC=1)(CCC)C1C=CC=CC=1)=O)CC
Berechnete Eigenschaften
- Genaue Masse: 353.23563
- Monoisotopenmasse: 353.235479232g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 11
- Komplexität: 375
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.5Ų
- XLogP3: 4.6
Experimentelle Eigenschaften
- Dichte: 1.0678 (rough estimate)
- Siedepunkt: 486.9°C (rough estimate)
- Brechungsindex: 1.5614 (estimate)
- PSA: 29.54
Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Aaron | AR00BH1O-10mg |
Proadifen |
302-33-0 | 10mg |
$121.00 | 2023-12-14 | ||
Aaron | AR00BH1O-25mg |
Proadifen |
302-33-0 | 25mg |
$179.00 | 2023-12-14 | ||
Aaron | AR00BH1O-50mg |
Proadifen |
302-33-0 | 50mg |
$236.00 | 2023-12-14 | ||
1PlusChem | 1P00BGTC-10mg |
Proadifen |
302-33-0 | ≥98% | 10mg |
$87.00 | 2024-05-06 | |
1PlusChem | 1P00BGTC-25mg |
Proadifen |
302-33-0 | ≥98% | 25mg |
$123.00 | 2024-05-06 | |
1PlusChem | 1P00BGTC-50mg |
Proadifen |
302-33-0 | ≥98% | 50mg |
$149.00 | 2024-05-06 |
Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester Verwandte Literatur
-
Zhen Zhen Zhou,Hong Jie Zhu,Li Ping Lin,Xuan Zhang,Hui Ming Ge,Rui Hua Jiao,Ren Xiang Tan Chem. Sci. 2019 10 73
-
2. The highly conductive nonstoicheiometric tetrathiafulvalene nitrate: composition, conductivity, and structurePoopathy Kathirgamanathan,Muhammed A. Mazid,David R. Rosseinsky J. Chem. Soc. Perkin Trans. 2 1982 593
-
3. Torsional barriers in substituted NN-dimethylcarbamates. A probe for perturbational molecular orbital analyses of amide rotationNurit Kornberg,Daniel Kost J. Chem. Soc. Perkin Trans. 2 1979 1661
-
4. Torsional barriers in substituted NN-dimethylcarbamates. A probe for perturbational molecular orbital analyses of amide rotationNurit Kornberg,Daniel Kost J. Chem. Soc. Perkin Trans. 2 1979 1661
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
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